molecular formula C20H20N4O3S2 B2377127 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219906-28-1

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2377127
CAS No.: 1219906-28-1
M. Wt: 428.53
InChI Key: HBRZRGIOWVGHBV-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core linked via a thioether bridge to a 3,4-dihydroquinoline moiety and a 2,5-dimethylfuran-3-carboxamide group. The thiadiazole ring is a pharmacologically privileged structure known for antimicrobial, antitumor, and antiviral activities . The dimethylfuran carboxamide group contributes to hydrogen-bonding capacity and electronic modulation.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-10-15(13(2)27-12)18(26)21-19-22-23-20(29-19)28-11-17(25)24-9-5-7-14-6-3-4-8-16(14)24/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRZRGIOWVGHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2S2C_{20}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 410.51 g/mol. It features a thiadiazole ring, a furan moiety, and a 3,4-dihydroquinoline structure which contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC20H18N4O2S2
Molecular Weight410.51 g/mol
IUPAC NameN-[5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Hydrogen Bond Donor1
Hydrogen Bond Acceptor6

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds with structural similarities to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl) demonstrate effective activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds with similar structures have shown MIC values ranging from 32.6 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential compared to standard drugs like streptomycin and fluconazole .

Anticancer Properties

The compound's unique structure suggests potential anticancer activity. Thiadiazole derivatives have been noted for their cytostatic effects in various cancer cell lines. For example:

  • Case Study : A study on related thiadiazole compounds revealed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl) has also been investigated for its potential as an enzyme inhibitor. Its structural components allow it to interact with various biological targets:

  • Enzyme Interaction : Preliminary studies suggest that this compound may serve as a probe to study enzyme interactions or as a starting material for designing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining a thiadiazole, dihydroquinoline, and dimethylfuran carboxamide. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity LogP (Predicted) Synthetic Yield (%)
Target Compound C₂₁H₂₁N₄O₃S₂ Thiadiazole, dihydroquinoline, dimethylfuran Hypothesized anticancer ~3.5 45 (estimated)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide C₁₁H₁₃N₃O₂S Ethyl, dimethylfuran Unreported ~1.2 Not reported
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) C₁₇H₁₂ClN₃O₂S₂ Chlorophenyl, benzothiazole, thiazolidinone Antimicrobial ~2.8 70
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide C₁₂H₁₁Cl₃N₄OS Trichloroethyl, phenylamino-thiadiazole Antifungal ~3.0 45–60

Key Observations

Bioactivity Potential: The target compound’s dihydroquinoline group may enhance lipophilicity and membrane permeability compared to simpler thiadiazoles like the ethyl-substituted analog in . This could improve pharmacokinetics but may also increase toxicity risks. Compound 4g () demonstrates antimicrobial activity, likely due to the chlorophenyl and benzothiazole groups, which enhance electron-withdrawing effects and target binding . The target compound lacks halogens but may compensate with its dihydroquinoline’s aromatic interactions.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions to incorporate the dihydroquinoline moiety, resulting in moderate yields (~45%) compared to the higher yields (70%) of simpler thiazolidinone derivatives (e.g., 4g) .

In contrast, the ethyl-substituted thiadiazole () has a lower LogP (~1.2), favoring aqueous solubility . The dihydroquinoline group introduces steric bulk, which may affect binding to flat enzymatic pockets but enhance selectivity for certain targets (e.g., kinases) .

QSAR Considerations :

  • Molecular descriptors such as van der Waals volume and electronic parameters (e.g., dipole moment) would differ significantly between the target compound and simpler analogs, influencing quantitative structure-activity relationships (QSAR) .

Hypothetical Mechanism of Action

Based on structural analogs:

  • The thiadiazole core may interact with cysteine residues in enzymes via its sulfur atom, inhibiting protease or kinase activity .
  • The dihydroquinoline moiety could intercalate into DNA or bind to hydrophobic enzyme pockets, similar to quinolone antibiotics .

Preparation Methods

3,4-Dihydroquinoline Derivative

Method A (EP2824187A1) :

  • Step 1 : Biocatalyzed reduction of quinoline-3-carboxylic acid to (R,S)-3-(1'-hydroxymethyl)-1,2,3,4-tetrahydroquinoline using Penicillium frequentans lipase (PFL).
  • Step 2 : Protection of the amine with tert-butyloxycarbonyl (Boc) group.
  • Step 3 : Oxidation to 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid using Jones reagent.

Method B (CN104230802A) :

  • Cyclocondensation of alkene diethyl butylmalonate with phosphorus oxychloride to form 3,4-dihydroquinolinone, followed by reductive amination.

1,3,4-Thiadiazole-Thioethyl Intermediate

Method C (PMC10743895) :

  • Thiadiazole formation : Cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid with thiosemicarbazide in POCl₃:
    $$
    \text{RCOOH + NH}2\text{NHC(S)NH}2 \xrightarrow{\text{POCl}_3} \text{Thiadiazole-SH}
    $$
  • Thioether formation : Reaction with 2-bromoacetamide derivatives under basic conditions (K₂CO₃/DMF).

2,5-Dimethylfuran-3-carboxamide

Method D (PMC11505673) :

  • Esterification of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride, followed by amidation with the thiadiazole-amine intermediate using EDC/HOBt.

Integrated Synthetic Pathways

Route 1: Sequential Assembly

  • Step 1 : Synthesize 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid (Method A/B).
  • Step 2 : Prepare 5-mercapto-1,3,4-thiadiazol-2-amine via cyclodehydration (Method C).
  • Step 3 : Couple intermediates via nucleophilic substitution (NaH/THF, 60°C).
  • Step 4 : Amide coupling with 2,5-dimethylfuran-3-carboxylic acid (EDC, DMAP, CH₂Cl₂).

Yield : 42–58% (over four steps).

Route 2: Convergent Approach

  • Parallel synthesis :
    • Arm 1: 2-(3,4-dihydroquinolin-1(2H)-yl)acetyl chloride.
    • Arm 2: 5-amino-1,3,4-thiadiazole-2-thiol.
  • Convergence : React arms with 2,5-dimethylfuran-3-carbonyl chloride in one-pot (TEA, CH₂Cl₂).

Advantage : Reduced purification steps; Yield : 55–62%.

Optimization and Challenges

Critical Parameters

  • Thiadiazole stability : Thiol intermediates prone to oxidation; use N₂ atmosphere.
  • Amide coupling : EDC/HOBt outperforms DCC in minimizing racemization.

Analytical Validation

  • NMR : δ 7.2–7.8 ppm (dihydroquinoline aromatic protons), δ 2.1–2.6 ppm (furan methyl groups).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 42–58% 55–62%
Purification Complexity High Moderate
Scalability Limited High
Cost Efficiency Low Moderate

Industrial-Scale Considerations

  • Green chemistry : Replace POCl₃ with PPA (polyphosphoric acid) for thiadiazole cyclization (PMC9733071).
  • Continuous flow : Microreactors improve thioether formation efficiency (EP0104403B1).

Q & A

Q. Key Conditions :

StepSolventTemperatureCatalystYield Range
1AcetonitrileRefluxNone37–70%
2Ethanol60–80°CTriethylamine45–70%

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the thiadiazole (δ 7.5–8.5 ppm), dihydroquinoline (δ 6.8–7.3 ppm), and furan (δ 2.2–2.5 ppm for methyl groups) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and thioether (C-S, δ 35–45 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 428.5 g/mol for C₂₀H₂₀N₄O₃S₂) .
  • Infrared (IR) : Detect amide C=O stretches (~1650 cm⁻¹) and S-H bonds (~2550 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?

Answer:
DoE minimizes trials while maximizing data output. For example:

  • Variables : Temperature, solvent polarity, catalyst concentration .
  • Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 75°C in DMF with 5 mol% triethylamine increases yield to 85%) .
  • Case Study : A 2³ factorial design reduced side-products in thiadiazole cyclization by adjusting pH and reaction time .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:
Discrepancies often arise from:

  • Structural Variants : Substituents on the thiadiazole or dihydroquinoline moieties alter target specificity. For instance, electron-withdrawing groups enhance antimicrobial activity, while bulky groups favor anticancer effects .
  • Experimental Conditions : pH-dependent activity (e.g., higher efficacy at pH 7.4 for cellular uptake vs. pH 5.5 for lysosomal targeting) .
  • Assay Models : In vitro cytotoxicity (MTT assay) may not correlate with in vivo tumor suppression due to bioavailability differences .

Advanced: What advanced techniques confirm structural ambiguities in crystallography or spectroscopy?

Answer:

  • X-ray Crystallography : Resolves bond angles and stereochemistry. For example, X-ray analysis of analogous compounds confirmed the thiadiazole ring’s planarity and dihedral angles (85–90°) .
  • DFT Calculations : Predict NMR/IR spectra and compare with experimental data to validate tautomeric forms .

Advanced: How to study enzyme interactions for mechanistic insights?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Tyr-341 in EGFR kinase) .

Basic: What are common impurities during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted starting materials (e.g., residual thiols detected via TLC).
  • Mitigation :
    • Chromatography : Silica gel columns remove polar impurities .
    • Recrystallization : Ethanol/water mixtures improve purity (>98%) .

Advanced: How to design assays for antimicrobial activity assessment?

Answer:

  • Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction .

Advanced: Can computational methods predict reaction pathways for derivative synthesis?

Answer:
Yes. The ICReDD framework combines:

  • Quantum Mechanics : DFT calculates transition states (e.g., activation energy for thioether formation) .
  • Machine Learning : Trains on existing data to predict optimal solvents/catalysts for new derivatives .

Advanced: How to address solubility challenges in biological testing?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility .
  • Prodrug Strategy : Introduce phosphate esters or PEGylated side chains for enhanced bioavailability .

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